B1575585 Viscotoxin A1

Viscotoxin A1

Cat. No.: B1575585
Attention: For research use only. Not for human or veterinary use.
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Description

Viscotoxin A1 is a cytotoxic protein belonging to the plant thionin family, primarily isolated from Viscum album L. (European mistletoe). It consists of 46 amino acids and exhibits a compact globular fold stabilized by three conserved disulfide bonds (Cys3–Cys40, Cys4–Cys32, and Cys16–Cys26) . Its structure includes two α-helices (H1: residues 6–18; H2: residues 22–30) and two short β-strands (S1: residues 1–5; S2: residues 32–37), forming a γ-fold characteristic of thionins . This compound has a net charge of +6 at physiological pH, enabling electrostatic interactions with negatively charged cell membranes . It demonstrates potent cytotoxic activity against cancer cells, with mechanisms involving membrane disruption and apoptosis induction .

Properties

bioactivity

Cancer cells

sequence

KSCCPNTTGRNIYNTCRLTGSSRETCAKLSGCKIISASTCPSNYPK

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Viscotoxin A1 is a low-molecular-weight protein composed of 46 amino acids, classified as a thionin. It has a molecular weight of approximately 5 kDa and is characterized by three disulfide bridges, which confer stability. The compound exhibits cytotoxic properties primarily through the inhibition of protein synthesis and induction of apoptosis in target cells. It achieves this by forming pores in cell membranes, leading to necrosis and subsequent cell death .

Mechanism Overview:

  • Cytotoxicity : Induces rapid lysis of cell membranes.
  • Apoptosis : Promotes programmed cell death in tumor cells.
  • Immune Modulation : Enhances the activity of natural killer (NK) cells and cytotoxic T-cells, increasing their ability to target tumor cells .

Cancer Treatment

This compound has been extensively studied for its role in cancer therapy. It is often used as an adjuvant treatment alongside conventional therapies, such as chemotherapy and radiation.

  • Clinical Efficacy : Numerous studies have reported positive outcomes when this compound is used in combination with other cancer treatments. For instance, a randomized clinical trial demonstrated improved overall survival rates in patients with locally advanced pancreatic cancer treated with Viscum album extracts containing viscotoxins .
  • Case Studies :
    • A meta-analysis indicated that patients receiving mistletoe therapy reported enhanced quality of life and reduced side effects from chemotherapy .
    • Research has shown that viscotoxin extracts can induce apoptosis in human lymphocytes, highlighting their potential to enhance immune responses against tumors .

Immunotherapy

This compound's immunogenic properties allow it to stimulate the immune system effectively. It induces the production of antibodies against itself and other mistletoe constituents, enhancing the body’s defense mechanisms against cancer.

  • Immunological Studies : Investigations into the immunological response to mistletoe extracts have shown increased levels of cytokines such as IL-6, IL-10, and TNF-alpha following treatment with viscotoxins . This cytokine release is crucial for promoting an effective immune response.

Data Table: Summary of Clinical Findings

StudyPopulationTreatmentOutcome
Büssing et al., 1996Cancer patientsViscum album extractInduction of apoptosis in lymphocytes
Büssing et al., 2012Cancer patientsMistletoe therapyImproved quality of life and reduced chemotherapy side effects
Randomized trial (2024)Pancreatic cancer patientsViscum album extractEnhanced overall survival rates

Research Insights

Recent research has focused on the structural biology of viscotoxins, including this compound. Advanced crystallographic techniques have elucidated its structure, providing insights into how it interacts with cellular membranes and its mechanism of action at a molecular level .

Key Findings :

  • Crystallographic studies revealed high-resolution structures that are critical for understanding how viscotoxins exert their effects at the cellular level.
  • The identification of solvent channels in this compound crystals suggests potential pathways for drug delivery and interaction with target cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Viscotoxins

Sequence and Structural Variations

Viscotoxin A1 shares >80% sequence homology with isoforms like A2, A3, B, and B2, but key substitutions influence function:

  • Viscotoxin A3 : Substitution of Thr17→Ile17 enhances hydrophobic interactions with membranes, contributing to higher cytotoxic potency (IC₅₀ ~0.8 μM vs. A1’s ~1.5 μM in leukemia cells) .
  • Viscotoxin B2 : Lacks Lys46, reducing its net charge to +4, which diminishes membrane affinity compared to A1 .
  • Viscotoxin 1-PS : A rare isoform with a Pro-Ser insertion at residues 28–29, altering its conformational stability .
Table 1: Key Structural Features of Viscotoxin Isoforms
Isoform Disulfide Bonds Net Charge Solvent Content (%) Crystal Packing Space Group
A1 Cys3–40, Cys4–32, Cys16–26 +6 50 P43212
A3 Cys3–40, Cys4–32, Cys16–26 +5 30 P21212
B2 Cys3–40, Cys4–32, Cys16–26 +4 28 P212121

Sources:

Membrane Interaction and Cytotoxicity

While all viscotoxins disrupt lipid bilayers, their efficacy varies:

  • A1 vs. A3 : A3’s Thr17→Ile substitution increases hydrophobic surface area, enhancing membrane partitioning by 2-fold compared to A1 .
  • A1 vs. B2 : A1’s higher positive charge (+6 vs. +4) improves binding to anionic phospholipids, explaining its 3-fold greater cytotoxicity in breast cancer models .

Host-Dependent Isoform Distribution and Bioactivity

The viscotoxin profile of V. album varies significantly with host trees and geography:

  • European Subspecies : V. album ssp. album (deciduous hosts) produces A1, A3, and B, with A3 dominating (60–70% of total viscotoxins) .
  • Iranian Variants : Mistletoe on Parrotia persica and Carpinus betulus contains 4 isoforms (A1, A2, A3, B), with A3 constituting 80–90% of total viscotoxins—higher than European populations .
  • Seasonal Variation : Immature green berries (September) contain 2–3× more viscotoxins than mature white berries (December) .
Table 2: Viscotoxin Concentrations in Iranian V. album (mg/g Dry Weight)
Isoform September Foliage (P. persica) December Foliage (C. betulus)
A1 0.69 ± 0.05 0.12 ± 0.01
A3 5.20 ± 0.30 8.60 ± 0.45
B 0.10 ± 0.01 0.13 ± 0.02

Source:

Pharmacological Implications

  • Cytotoxic Potency : Iranian A3-rich extracts show 2× higher activity against HeLa cells than European A1-dominated extracts, likely due to A3’s superior membrane affinity .
  • Therapeutic Optimization : Host-specific viscotoxin profiles must be standardized for consistent anticancer effects in mistletoe therapy .

Preparation Methods

Acidic Extraction

The most common method for extracting viscotoxins, including this compound, involves acidic extraction:

  • Sample : 200 mg of powdered mistletoe.
  • Solvent : 2% acetic acid.
  • Conditions : The mixture is left overnight at 4 °C.
  • Homogenization : Ultra-turrax homogenizer is used to disrupt cells.
  • Centrifugation : 4000 × g for 30 minutes to separate supernatant.
  • Re-extraction : The pellet is re-extracted with fresh solvent to maximize yield.
  • Pooling : Supernatants are combined and volume adjusted for analysis or further purification.

This method ensures efficient solubilization of viscotoxins while maintaining their bioactivity.

Pressurized Water Extraction (PWE)

A more recent and environmentally friendly approach is the use of pressurized water extraction at low temperatures (~40 °C):

  • This method uses pressurized hot water as a solvent to extract bioactive proteins without organic solvents.
  • It offers a fast and efficient extraction with minimal protein degradation.
  • Studies have demonstrated its applicability for isolating mistletoe proteins, including viscotoxins.

Purification Techniques

Following extraction, purification steps are necessary to isolate this compound from other proteins and impurities.

Solid Phase Extraction (SPE)

  • SPE columns (e.g., carboxylic acid wide pore) are used to purify mother tincture extracts.
  • The column is pre-washed with methanol and water, equilibrated with ammonium solution.
  • Samples are loaded, washed with water, and eluted with 0.4 M acetic acid.
  • This step effectively separates viscotoxins from other tincture impurities before chromatographic analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the gold standard for separating viscotoxin isoforms:

  • Column : Nucleosil C18 AB, 125 × 4 mm with guard column.
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (eluent A) and 0.1% TFA in acetonitrile/water (60/40) (eluent B).
  • Gradient : Typically starts at 38% B, gradually increasing to 70% B over 19 minutes.
  • Flow rate : 1 mL/min.
  • Detection : UV at 210 nm.
  • Elution order : Viscotoxin B, A1, A2, A3.
  • The total viscotoxin content is calculated as the sum of individual isoforms.

This method allows precise quantification and isolation of this compound.

Quantitative and Qualitative Analysis

  • The viscotoxin content varies among Viscum album subspecies and host trees.
  • Pharmaceutical preparations like Iscador maintain high yields of viscotoxins, including A1, without degradation during processing.
  • Comparative studies show Viscotoxin A3 as the predominant isoform, but A1 is consistently present and biologically significant.

Summary Table of Preparation Parameters

Step Conditions/Parameters Purpose/Outcome References
Plant material drying Freeze-drying for 72 h Preserve protein integrity
Powdering Liquid nitrogen grinding Facilitate extraction
Acidic extraction 2% Acetic acid, overnight at 4 °C Solubilize viscotoxins
Homogenization Ultra-turrax homogenizer Cell disruption
Centrifugation 4000 × g, 30 min Separate soluble proteins
Re-extraction Repeat with fresh solvent Maximize yield
Pressurized water extraction 40 °C, pressurized water solvent Green, efficient extraction
Solid phase extraction Carboxylic acid SPE column, pH 7.0–7.5 Purify viscotoxins from tinctures
HPLC separation C18 column, TFA gradient, UV 210 nm Isoform separation and quantification

Research Findings and Considerations

  • The acidic extraction method is widely used due to its simplicity and effectiveness in isolating viscotoxins from mistletoe.
  • Pressurized water extraction offers a promising alternative that is faster and environmentally friendly, with minimal protein degradation.
  • Purification via SPE and HPLC is essential for obtaining high-purity this compound suitable for pharmaceutical applications.
  • The extraction yield and viscotoxin profile depend on the plant part used, subspecies, and host tree, necessitating standardization for reproducible results.
  • Analytical methods such as HPLC with UV detection ensure accurate quantification and quality control of this compound in extracts and preparations.

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